molecular formula C21H25ClN2O3 B066143 Bepotastine CAS No. 190786-43-7

Bepotastine

Cat. No. B066143
M. Wt: 388.9 g/mol
InChI Key: YWGDOWXRIALTES-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor . It is used to treat itching of the eye caused by a condition known as allergic conjunctivitis . It works by preventing the effects of certain inflammatory substances, which are produced by cells in your eyes and sometimes cause allergic reactions .


Synthesis Analysis

The synthetic route of bepotastine involves a simple bioreduction and one-step chemical synthesis . The key pharmaceutical intermediates for the synthesis of bepotastine are (S)-4-Chlorophenylpyridylmethanol and ®-4-chlorobenzhydrol . An engineered alcohol dehydrogenase with a hydrophobic pocket was used to synthesize these intermediates .


Molecular Structure Analysis

The molecular formula of Bepotastine is C21H25ClN2O3 . The structure of bepotastine besilate contains a (S)-4-chlorophenylpyridylmethanol moiety .


Chemical Reactions Analysis

Bepotastine exhibits a Tmax of 2.5 hours, allowing rapid absorption when administered orally and exhibiting a high bioavailability (≥ 80%) in the gastrointestinal tract .


Physical And Chemical Properties Analysis

The molecular weight of Bepotastine is 388.89 . It is stored at 4°C, sealed storage, away from moisture .

Scientific Research Applications

  • Brain Histamine H1 Receptor Occupancy : Bepotastine's cerebral H1 receptor occupancy (H1RO) was measured using PET imaging, revealing a relatively low H1RO, indicating minimal sedation. This suggests its potential use as a mildly or slightly sedative antihistamine in treating various allergic disorders (Tashiro et al., 2008).

  • Allergic Rhinitis and Cedar Pollen : Research demonstrated bepotastine's effectiveness in suppressing nasal symptoms caused by Japanese cedar pollen. This was observed in a controlled environment, indicating its efficacy in treating allergen-induced symptoms (Hashiguchi et al., 2009).

  • Perennial Allergic Rhinitis : Bepotastine besilate (BB) is effective and well-tolerated in treating allergic rhinitis. Its safety is confirmed in clinical trials, making it a useful therapeutic option for patients with allergic rhinitis (Carrillo‐Martin et al., 2018).

  • Japanese Cedar Pollinosis : Bepotastine was shown to be useful for treating Japanese cedar pollinosis, especially when treatment started before the pollen season (Ohta et al., 2002).

  • Effects on Keratinocytes : Bepotastine suppresses the production of certain proinflammatory cytokines in human epidermal keratinocytes, indicating its antiallergic action beyond histamine antagonism (Kobayashi et al., 2008).

  • Treatment of Pruritus : Bepotastine besilate 1.5% is effective in treating pruritus associated with allergic conjunctivitis. It also exhibits other immunoactive properties, such as inhibition of eosinophil migration (Bielory et al., 2013).

  • Pharmacokinetics in Human Plasma : A study highlighted a sensitive method for estimating bepotastine in human plasma, important for its clinical use and monitoring (Devadiga et al., 2011).

  • Oral Administration : Oral bepotastine is an effective, well-tolerated antihistamine for allergic rhinitis, chronic urticaria, or pruritus associated with skin conditions (Lyseng-Williamson, 2010).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Bepotastine has been shown to sensitize ovarian cancer to PARP inhibitors through suppressing NF-κB–Triggered SASP in Cancer-Associated Fibroblasts . Also, a sustained-release bepotastine tablet that can be taken once daily has been developed . This technology using two or more hydrophilic polymers can be applied to various pharmaceuticals in the future as a platform to overcome the technical and commercial limitations of sustained-release agents .

properties

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGDOWXRIALTES-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904947
Record name Bepotastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bepotastine

CAS RN

125602-71-3
Record name Bepotastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125602-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bepotastine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bepotastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEPOTASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bepotastine
Reactant of Route 2
Bepotastine
Reactant of Route 3
Bepotastine
Reactant of Route 4
Bepotastine
Reactant of Route 5
Bepotastine
Reactant of Route 6
Bepotastine

Citations

For This Compound
1,390
Citations
L Bielory, S Duttachoudhury… - Expert opinion on …, 2013 - Taylor & Francis
… Bepotastine showed strong affinity for H 1 R and minimal activity at other receptors ( Table 3 … effects of bepotastine. A 1997 Japanese study showed oral bepotastine inhibits passive …
Number of citations: 15 www.tandfonline.com
KA Lyseng-Williamson - Drugs, 2010 - Springer
… have shown that twice-daily bepotastine is an effective and … Bepotastine 20 mg/day was significantly more effective than … In phase III trials in patients with chronic urticaria, bepotastine …
Number of citations: 32 link.springer.com
JI Williams, JA Gow, SM Klier, SL McCue… - … medical research and …, 2010 - Taylor & Francis
… , despite the recent approval of a bepotastine besilate ophthalmic formulation in the United … bepotastine besilate originates exclusively from Japan and there is no approved bepotastine …
Number of citations: 36 www.tandfonline.com
…, TR McNamara, for the Bepotastine Besilate … - Journal of ocular …, 2011 - liebertpub.com
Purpose: This clinical trial evaluated the safety and effectiveness of bepotastine besilate ophthalmic solutions 1.0% and 1.5% compared with placebo for the treatment of ocular itching …
Number of citations: 26 www.liebertpub.com
…, Bepotastine Besilate Ophthalmic Solutions … - American journal of …, 2010 - Elsevier
PURPOSE: To evaluate the effectiveness of bepotastine besilate ophthalmic solutions 1.0% and 1.5% compared with placebo at reducing ocular itching and conjunctival hyperemia in …
Number of citations: 46 www.sciencedirect.com
CF McCabe, SE McCabe - Clinical Ophthalmology, 2012 - Taylor & Francis
Background: The aim of this study was to compare patient-perceived relief of ocular itch, nasal symptoms, and eye drop comfort when allergic conjunctivitis was treated with bepotastine …
Number of citations: 34 www.tandfonline.com
…, Bepotastine Besilate Ophthalmic Solutions Clinical … - Clinical …, 2009 - Elsevier
… of oral bepotastine besilate in the treatment of allergic symptoms, bepotastine besilate is … Objective: The aim of this study was to assess the effects of bepotastine besilate ophthalmic …
Number of citations: 52 www.sciencedirect.com
MT Bergmann, JI Williams, PJ Gomes - Clinical Ophthalmology, 2014 - Taylor & Francis
Purpose To examine the pooled per-protocol ocular end points from two conjunctival allergen challenge (CAC) clinical trials of the dual-action antihistamine bepotastine besilate …
Number of citations: 18 www.tandfonline.com
KA Kim, JY Park - Clinical drug investigation, 2013 - Springer
… The results of the present study revealed that bepotastine besilate 10 mg (reference) and bepotastine … Both bepotastine formulations were generally well-tolerated in this population. …
Number of citations: 5 link.springer.com
I Carrillo-Martin, A Gonzalez-Estrada… - Expert Opinion on …, 2018 - Taylor & Francis
Introduction: Bepotastine besilate (BB) is a second-generation H1-antihistamine that, as an ophthalmic solution, is approved in the United States by the Food and Drug Administration (…
Number of citations: 9 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.